2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with two bromomethyl groups. The presence of the bromomethyl groups and the boronic ester functionality makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-bis(bromomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: The boronic ester functionality allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.
Major Products
Substitution Reactions: Products include azides, nitriles, and thioethers, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through its reactive bromomethyl groups.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring biaryl structures.
Mechanism of Action
The mechanism of action of 2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to undergo nucleophilic substitution and coupling reactionsIn Suzuki-Miyaura coupling, the boronic ester moiety facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethylphenylboronic acid pinacol ester: Similar in structure but lacks the additional bromomethyl group, making it less versatile in substitution reactions.
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: Contains a dioxane ring instead of a dioxaborolane ring, which affects its reactivity and applications.
2,6-Bis(bromomethyl)naphthalene: Similar bromomethyl substitution but on a naphthalene ring, leading to different electronic properties and reactivity.
Uniqueness
2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its boronic ester functionality and the presence of two bromomethyl groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C14H19BBr2O2 |
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Molecular Weight |
389.92 g/mol |
IUPAC Name |
2-[2,6-bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BBr2O2/c1-13(2)14(3,4)19-15(18-13)12-10(8-16)6-5-7-11(12)9-17/h5-7H,8-9H2,1-4H3 |
InChI Key |
BJUAJYRQRBOOAU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2CBr)CBr |
Origin of Product |
United States |
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